molecular formula C23H27FN2O3 B4926492 N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

Cat. No. B4926492
M. Wt: 398.5 g/mol
InChI Key: SVEXUKXSGQWEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide, also known as BMS-986166, is a novel small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in the regulation of immune responses.

Mechanism of Action

N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is a selective inhibitor of TYK2, which plays a key role in the signaling pathways that regulate immune responses. By inhibiting TYK2, N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and an improvement in clinical outcomes in autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models of autoimmune diseases. It has also been shown to be effective in reducing disease activity and improving clinical outcomes. In addition, N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in immune responses. It has also been shown to be effective in preclinical models of autoimmune diseases, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, the synthesis of N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is complex and may be difficult to scale up for large-scale production.

Future Directions

There are several future directions for the development of N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide. One direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore its potential as a therapeutic agent for other autoimmune diseases, such as multiple sclerosis and lupus. In addition, further research is needed to understand the mechanism of action of N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide and its effects on immune responses. Finally, efforts to optimize the synthesis of N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide may lead to the development of more efficient and scalable methods for its production.

Synthesis Methods

The synthesis of N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been described in the literature. The compound is prepared by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopropyl-4-piperidinylamine to form the corresponding amide. The amide is then reacted with 4-fluorobenzyl bromide in the presence of potassium carbonate to form the corresponding ether. The final product is obtained by treating the ether with hydrochloric acid.

Scientific Research Applications

N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been shown to have potent anti-inflammatory and immunomodulatory effects. It has also been shown to be effective in reducing disease activity and improving clinical outcomes.

properties

IUPAC Name

N-cyclopropyl-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-28-21-9-4-17(23(27)25-19-7-8-19)14-22(21)29-20-10-12-26(13-11-20)15-16-2-5-18(24)6-3-16/h2-6,9,14,19-20H,7-8,10-13,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEXUKXSGQWEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

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